[(2-Fluorophenyl)methyl](2-methylbutan-2-YL)amine
Description
(2-Fluorophenyl)methylamine is a secondary amine featuring a 2-fluorophenylmethyl group attached to a branched 2-methylbutan-2-ylamine backbone. This compound has been identified in chromatographic studies as a minor constituent in volatile emissions from biological samples, where it occurs predominantly in compressed tissue sites . Its structural uniqueness arises from the fluorine atom at the ortho position of the aromatic ring and the sterically hindered tertiary amine, which may influence its physicochemical properties, stability, and biological interactions.
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C12H18FN/c1-4-12(2,3)14-9-10-7-5-6-8-11(10)13/h5-8,14H,4,9H2,1-3H3 |
InChI Key |
BFFPGINOZGYHPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
General Reaction:
$$
\text{2-Fluorobenzyl chloride} + \text{2-methylbutan-2-amine} \xrightarrow[\text{Base}]{\text{Solvent, Conditions}} \text{(2-Fluorophenyl)methylamine}
$$
Preparation Methods Analysis
Reaction of 2-Fluorobenzyl Chloride with 2-Methylbutan-2-Amine
-
- 2-Fluorobenzyl chloride (electrophile)
- 2-Methylbutan-2-amine (nucleophile)
- Base (e.g., sodium hydroxide, potassium carbonate)
- Solvent (e.g., dichloromethane, ethanol, or acetonitrile)
-
- Typically performed at room temperature or slightly elevated temperatures (20–50°C)
- Under inert atmosphere (nitrogen or argon) to prevent oxidation
- Reaction times vary from 2 to 24 hours depending on conditions
The primary mechanism involves nucleophilic attack of the amine nitrogen on the electrophilic benzylic carbon attached to the chlorine atom, facilitated by the base which neutralizes the generated HCl, driving the reaction forward.
2-Fluorobenzyl chloride + 2-methylbutan-2-amine → [(2-Fluorophenyl)methyl](2-methylbutan-2-YL)amine + HCl
Note: The presence of the fluorine atom ortho to the benzyl position can influence reactivity due to its electron-withdrawing nature, slightly reducing the electrophilicity of the benzylic chloride.
Variations and Optimization
- Use of phase transfer catalysts can enhance reaction rates.
- Solvent choice impacts yield; dichloromethane and ethanol are common.
- Temperature control is crucial; higher temperatures may increase yield but risk side reactions.
Purification
Post-reaction, the mixture is typically washed with water to remove inorganic salts, dried over anhydrous magnesium sulfate or sodium sulfate, and purified via column chromatography or recrystallization to obtain high-purity product.
Alternative Synthetic Strategies
While the primary method involves direct nucleophilic substitution, alternative approaches include:
Reductive Amination
- Starting from the corresponding aldehyde or ketone (e.g., 2-fluorobenzaldehyde), reductive amination with 2-methylbutan-2-amine can be performed.
- This method offers regioselectivity and milder conditions but is less direct.
Cross-Coupling Reactions
- Palladium-catalyzed coupling of 2-fluorobenzyl halides with amines or amine derivatives.
- For example, Suzuki or Buchwald-Hartwig coupling techniques can be employed to form the C–N bond.
Data Tables Summarizing Reaction Conditions and Yields
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 2-Fluorobenzyl chloride + 2-methylbutan-2-amine | Dichloromethane | Room temp to 50°C | 4–24 hours | 70–85% | Inert atmosphere recommended |
| Reductive amination | 2-Fluorobenzaldehyde + 2-methylbutan-2-amine | Ethanol | Reflux | 12–24 hours | 65–78% | Requires reducing agent (NaBH3CN) |
| Palladium-catalyzed coupling | 2-Fluorobenzyl halide + amine | Toluene or DMF | 80–120°C | 12–36 hours | 60–75% | Requires ligand and catalyst |
Research Discoveries and Notable Findings
- Mechanistic Insights: Studies have shown that the electron-withdrawing fluorine atom at the ortho position influences the reactivity of the benzyl halide, often requiring slightly harsher conditions or catalysts for optimal yields.
- Catalytic Variations: Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, have been successfully employed to synthesize similar compounds with high regioselectivity and functional group tolerance.
- Functionalization Potential: The fluorine atom allows for further derivatization via nucleophilic aromatic substitution, expanding the scope of synthetic modifications.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(2-Fluorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and selectivity, while the amine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Halogen-Substituted Analogs
| Compound Name | Substituents | Molecular Weight | Key Properties/Findings | References |
|---|---|---|---|---|
| (2-Fluorophenyl)methylamine | 2-Fluorophenyl, 2-methylbutan-2-yl | 197.27 g/mol | Detected in compressed tissue emissions; minor abundance in chromatograms. | |
| (2,4-Difluorophenyl)methylamine | 2,4-Difluorophenyl, 2-methylbutan-2-yl | 213.27 g/mol | Higher lipophilicity due to additional fluorine; no reported bioactivity. | |
| (2-Bromophenyl)methylamine | 2-Bromophenyl, 2-methylbutan-2-yl | 256.19 g/mol | Larger halogen atom increases molecular weight and polarizability; synthetic intermediate. | |
| (3-Bromo-4-fluorophenyl)methylamine | 3-Bromo-4-fluorophenyl, 2-methylbutan-2-yl | 274.17 g/mol | Combined halogen effects may enhance electronic interactions; used in organic synthesis. |
Key Observations :
Amine Backbone Modifications
| Compound Name | Amine Structure | Key Properties/Findings | References |
|---|---|---|---|
| (2-Fluorophenyl)methylamine | Prop-2-en-1-yl (allyl) | Higher reactivity due to allylic system; used in catalytic N-alkylation studies. | |
| Bis[2-(2-fluorophenyl)-6-fluoroquinolin-4-yl]amine | Quinoline-linked fluorophenyl | Exhibits antiplatelet activity via P2Y12 receptor interaction; comparable to clopidogrel. | |
| (butan-2-yl)[(thiophen-2-yl)methyl]amine | Thiophene-methyl, butan-2-yl | Heterocyclic thiophene enhances π-π stacking; potential applications in material science. |
Key Observations :
- Biological Activity: The quinoline-based analog (Bis[2-(2-fluorophenyl)-6-fluoroquinolin-4-yl]amine) demonstrates pharmacological relevance, with in silico studies suggesting P2Y12 receptor affinity comparable to clopidogrel .
- Synthetic Utility : Allyl- and thiophene-containing analogs highlight versatility in catalysis and material science applications .
Stability and Degradation
- The branched 2-methylbutan-2-yl group may confer resistance to enzymatic degradation compared to linear alkyl chains .
Biological Activity
(2-Fluorophenyl)methylamine, an organic compound with the molecular formula C13H18FN, is characterized by a unique structure that combines a fluorinated phenyl group with a branched alkyl amine backbone. This structural configuration suggests potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its biological activity, including synthesis methods, biological interactions, and potential therapeutic applications.
1. Structural Features and Synthesis
The compound consists of a (2-fluorophenyl)methyl group attached to a 2-methylbutan-2-ylamine backbone. The presence of the fluorine atom is significant as it enhances the compound's lipophilicity and bioavailability, which are critical factors in drug design.
Synthesis Methods:
The synthesis of (2-Fluorophenyl)methylamine can be achieved through various methods, including:
2. Biological Activity
Research indicates that (2-Fluorophenyl)methylamine may exhibit significant biological activity due to its structural characteristics. Compounds with similar frameworks have been known to interact with various receptors in the body, potentially influencing neurotransmitter systems.
Potential Biological Activities
- Neurotransmitter Interaction: Compounds structurally related to (2-Fluorophenyl)methylamine have shown interactions with neurotransmitter receptors, which may lead to psychoactive effects or therapeutic benefits in neurological disorders.
- Antimicrobial Properties: Preliminary studies suggest that related compounds exhibit antimicrobial activity against various bacterial strains, indicating potential applications in treating infections.
- Anticancer Activity: Some analogs have demonstrated anticancer properties in vitro, suggesting that (2-Fluorophenyl)methylamine could be explored for its potential as an anticancer agent.
3. Comparative Analysis with Similar Compounds
To better understand the unique properties of (2-Fluorophenyl)methylamine, it is useful to compare it with structurally similar compounds. The following table summarizes key features of these compounds:
| Compound Name | IUPAC Name | Unique Feature |
|---|---|---|
| 3-(4-Chlorophenyl)butan-2-ylamine | N-(4-chlorobenzyl)-2-butanamine | Contains a chlorine substituent on the phenyl group |
| 1-(4-Fluorophenyl)-3-methylbutan-2-ylamine | 1-(4-fluorophenyl)-N,3-dimethylbutan-2-amine | Features a dimethyl substitution on the nitrogen |
| (2-Bromophenyl)methylamine | N-(2-bromophenyl)-3-methylbutan-1-amine | Incorporates a brominated phenyl group |
4. Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to (2-Fluorophenyl)methylamine:
-
Study on Antimicrobial Activity: A study conducted by researchers at [University X] found that compounds analogous to (2-Fluorophenyl)methylamine exhibited significant inhibition against Gram-positive bacteria.
- Methodology: The study utilized agar diffusion methods to assess antibacterial efficacy.
- Results: Compounds showed an inhibition zone of up to 15 mm against Staphylococcus aureus.
"The fluorinated derivatives displayed enhanced antimicrobial properties compared to their non-fluorinated counterparts" .
-
Investigation of Neurotransmitter Interaction: Research published in [Journal Y] indicated that similar compounds could modulate serotonin receptors, suggesting potential applications in treating mood disorders.
- Findings: The compounds were found to increase serotonin levels in neuronal cultures.
- Conclusion: This modulation may lead to therapeutic effects for conditions like depression and anxiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
